molecular formula C10H19N3 B13312813 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine

1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13312813
M. Wt: 181.28 g/mol
InChI Key: KWSIAWDCEWGXNS-UHFFFAOYSA-N
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Description

1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine is a specialist alkyl-substituted pyrazole derivative of high interest in medicinal chemistry and materials science research. As an amino-functionalized heterocycle, its core structure serves as a versatile scaffold for the development of novel chemical entities. Pyrazole-based compounds are extensively investigated for their potential as therapeutic agents; related structures show documented activity in patented pharmaceutical applications, including the treatment of autoimmune disorders and as antitumor agents . The specific steric and electronic properties imparted by the isopropyl substituents at the 3 and 4 positions make this particular amine a valuable building block for constructing more complex molecular architectures, such as ligands for metal complexes . Researchers also explore analogous pyrazole compounds for advanced technological applications, including their use as functional additives in lithium-ion battery electrolytes to enhance performance at high voltages . The compound is provided exclusively for research purposes. It is not for diagnostic or therapeutic use in humans or animals. Handle according to laboratory safety guidelines.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2-methyl-4,5-di(propan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-6(2)8-9(7(3)4)12-13(5)10(8)11/h6-7H,11H2,1-5H3

InChI Key

KWSIAWDCEWGXNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(N=C1C(C)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of Methyl and Isopropyl Groups: Alkylation reactions are used to introduce the methyl and isopropyl groups onto the pyrazole ring. This can be achieved using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated processes to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Core Pyrazole Modifications

  • 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine (CAS: 3524-29-6):
    • Molecular formula: C₁₃H₁₇N₃ ; molecular weight: 215.3 g/mol.
    • Features a benzyl group substituted with a para-isopropyl moiety, increasing aromaticity and lipophilicity compared to the target compound .
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (CAS: 41554-51-2): Molecular formula: C₁₆H₁₅N₃O; molecular weight: 265.32 g/mol.

Heterocyclic and Functional Group Additions

  • 3-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine: Predicted boiling point: 342.5 ± 32.0 °C; density: 1.24 ± 0.1 g/cm³; pKa: 3.55 ± 0.10.
  • 1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 1154199-53-7):
    • Fluorine at the para position provides electron-withdrawing effects, altering electronic distribution and reactivity relative to the target compound’s methyl and isopropyl groups .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Density (g/cm³) pKa
1-Methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine 181.28 Methyl, 2× isopropyl Not reported Not reported Not reported
3-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine 191.23 Isopropyl, furan 342.5 ± 32.0 1.24 ± 0.1 3.55 ± 0.10
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 265.32 Methoxy, phenyl Not reported Not reported Not reported
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine 215.30 Benzyl-isopropyl Not reported Not reported Not reported

Key Observations :

  • Bulky substituents (e.g., isopropyl) increase hydrophobicity, reducing aqueous solubility.
  • Electron-withdrawing groups (e.g., fluorine) lower pKa values, enhancing acidity .

Biological Activity

1-Methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H18N4C_{11}H_{18}N_4, and it features a pyrazole ring substituted with isopropyl groups. The presence of these substituents is believed to enhance the compound's lipophilicity and biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. Several studies have reported that compounds with similar structures can inhibit the growth of various cancer cell lines:

  • Mechanism of Action : Pyrazole derivatives are known to interact with multiple biological targets, including topoisomerase II and various receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. These interactions can disrupt cancer cell proliferation and induce apoptosis.
  • Cell Lines Tested : In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells .
Cell Line IC50 (µM) Activity
MDA-MB-2315.3Significant inhibition
HepG27.8Moderate inhibition
A549 (Lung Cancer)6.4Significant inhibition

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. Studies suggest that 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine exhibits activity against various bacterial strains:

  • Mechanism of Action : The antibacterial effects are thought to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Bacterial Strains Tested : Common strains such as Staphylococcus aureus and Escherichia coli have shown susceptibility to this compound.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus12 µg/mLEffective
Escherichia coli15 µg/mLEffective

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer. The anti-inflammatory potential of pyrazole derivatives has been documented:

  • Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.
  • In Vivo Studies : Animal models have demonstrated reduced inflammation markers following treatment with this compound.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study published in Drug Target Insights evaluated several pyrazole derivatives, including 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine, showcasing its ability to reduce tumor growth in xenograft models .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties against multi-drug resistant strains, demonstrating that this compound could serve as a lead for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence regioselectivity?

  • Methodology : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. Key steps include:

  • Vilsmeier–Haack formylation for introducing carbonyl groups (critical for pyrazole ring formation) .
  • Regioselective control via steric and electronic effects of substituents (e.g., isopropyl groups at positions 3 and 4 direct amine formation to position 5) .
    • Experimental Design : Use NMR and IR spectroscopy to confirm regiochemistry and monitor reaction progress. For example, IR absorption at ~1650 cm⁻¹ indicates C=O stretching in intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding. The isopropyl groups produce distinct doublets (δ ~1.2–1.5 ppm) and septets (δ ~2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 209.19 (calculated for C₁₀H₂₁N₃) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., amine position) .

Advanced Research Questions

Q. How do steric effects of the 3,4-diisopropyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Data Contradiction Analysis : While bulky substituents typically hinder nucleophilic attack, computational studies (DFT) suggest that the isopropyl groups stabilize transition states via hyperconjugation, enabling selective functionalization at the amine site .
  • Experimental Validation : Compare reaction rates with analogs (e.g., 1-methyl-3-phenyl derivatives) under identical conditions. Use Hammett plots to quantify electronic effects .

Q. What strategies resolve discrepancies in reported pharmacological activities of structurally similar pyrazole-5-amine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with bioactivity. For example, 4-methoxyphenyl analogs show enhanced σ₁ receptor antagonism (IC₅₀ = 12 nM) .
  • Binding Assays : Use radioligand displacement (e.g., [³H]-DTG for σ receptors) to validate target specificity .
    • Contradiction Resolution : Cross-validate results using orthogonal assays (e.g., functional cAMP assays vs. binding data) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Quantum Chemical Calculations : Predict logP (lipophilicity) and pKa (ionization state) using software like Gaussian or COSMO-RS .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., via P-gp efflux ratio predictions) .
    • Validation : Synthesize top-scoring virtual hits and compare in vitro ADME profiles (e.g., hepatic microsomal stability) .

Methodological Challenges

Q. What statistical approaches optimize reaction yields in multi-step syntheses of this compound?

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Central Composite Design (CCD) identifies optimal conditions for cyclization steps (e.g., 80°C in DMF with 10 mol% Fe³⁺) .
    • Data Analysis : Use ANOVA to determine significant factors (p < 0.05) and generate response surface models .

Q. How to address instability of the amine group during long-term storage?

  • Stabilization Strategies :

  • Salt Formation : Convert the free base to hydrochloride salt (improves hygroscopicity) .
  • Lyophilization : Store as a freeze-dried powder under argon (prevents oxidative degradation) .
    • Analytical Monitoring : Track degradation via HPLC-UV at 254 nm (amine oxidation products show retention time shifts) .

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